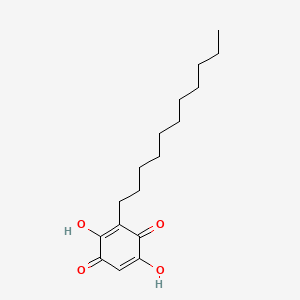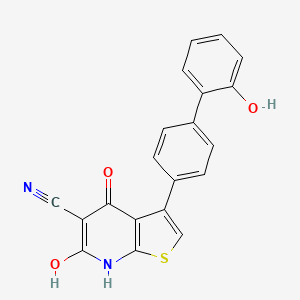
ABT-518
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-518 is a novel anticancer drug that functions as an inhibitor of matrix metalloproteinases. Matrix metalloproteinases are enzymes associated with tumor growth and the development of metastasis. This compound has shown promise in clinical trials for its ability to inhibit these enzymes, making it a potential therapeutic agent in cancer treatment .
Preparation Methods
The synthesis of ABT-518 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the methods involves the use of high-performance liquid chromatography coupled with electrospray tandem mass spectrometry to analyze the compound and its metabolites . Industrial production methods have been developed to produce multikilogram quantities of this compound for clinical trials .
Chemical Reactions Analysis
ABT-518 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol, aqueous ammonium hydroxide, and alkaline mobile phases . The major products formed from these reactions are metabolites that can be detected and analyzed using mass spectrometry .
Scientific Research Applications
ABT-518 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent, orally bioavailable, selective inhibitor of matrix metalloproteinase-2 and matrix metalloproteinase-9 over matrix metalloproteinase-1, and has been evaluated in Phase I clinical trials in cancer patients . Its ability to inhibit matrix metalloproteinases makes it a valuable tool in studying tumor growth and metastasis .
Mechanism of Action
The mechanism of action of ABT-518 involves its inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes play a crucial role in the degradation of the extracellular matrix, which is essential for tumor growth and metastasis. By inhibiting these enzymes, this compound can effectively reduce tumor growth and the spread of cancer cells .
Comparison with Similar Compounds
ABT-518 is unique in its selective inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 over matrix metalloproteinase-1. Similar compounds include other matrix metalloproteinase inhibitors such as ABT-770 and ABT-263, which have different selectivity profiles and mechanisms of action . This compound’s specificity and potency make it a valuable compound in the study and treatment of cancer .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
286845-00-9 |
|---|---|
Molecular Formula |
C21H22F3NO8S |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide |
InChI |
InChI=1S/C21H22F3NO8S/c1-20(2)30-11-19(33-20)18(25(27)13-26)12-34(28,29)17-9-7-15(8-10-17)31-14-3-5-16(6-4-14)32-21(22,23)24/h3-10,13,18-19,27H,11-12H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
IVPPTWCRAFCOFJ-RTBURBONSA-N |
SMILES |
CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Canonical SMILES |
CC1(OCC(O1)C(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
286845-00-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-518 ABT518 N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4,4-(trifluoromethoxyphenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B1684586.png)









![5-Cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide hydrochloride](/img/structure/B1684603.png)


